molecular formula C18H19ClN4OS B12249421 7-Chloro-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-methyl-1,3-benzothiazole

7-Chloro-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-methyl-1,3-benzothiazole

Cat. No.: B12249421
M. Wt: 374.9 g/mol
InChI Key: UVRDVVWKLSBPGD-UHFFFAOYSA-N
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Description

7-Chloro-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-methyl-1,3-benzothiazole is a complex organic compound that features a benzothiazole core, substituted with a chloro group, a piperidine ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-methyl-1,3-benzothiazole typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Chloro Group: Chlorination of the benzothiazole core can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperidine Ring: This step involves the nucleophilic substitution of the chloro group with a piperidine derivative.

    Formation of the Oxadiazole Moiety: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a suitable carboxylic acid derivative, followed by its attachment to the piperidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the oxadiazole moiety.

    Substitution: The chloro group on the benzothiazole core can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Materials Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Analytical Chemistry: Employed in the development of analytical methods for detecting related compounds.

Mechanism of Action

The mechanism by which 7-Chloro-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-methyl-1,3-benzothiazole exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with its targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-methyl-1,3-benzothiazole
  • 7-Chloro-2-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-methyl-1,3-benzothiazole

Uniqueness

The presence of the cyclopropyl group in 7-Chloro-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-methyl-1,3-benzothiazole distinguishes it from similar compounds. This group can impart unique steric and electronic properties, potentially enhancing the compound’s biological activity and selectivity.

Properties

Molecular Formula

C18H19ClN4OS

Molecular Weight

374.9 g/mol

IUPAC Name

2-[1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-5-cyclopropyl-1,3,4-oxadiazole

InChI

InChI=1S/C18H19ClN4OS/c1-10-2-5-13(19)15-14(10)20-18(25-15)23-8-6-12(7-9-23)17-22-21-16(24-17)11-3-4-11/h2,5,11-12H,3-4,6-9H2,1H3

InChI Key

UVRDVVWKLSBPGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCC(CC3)C4=NN=C(O4)C5CC5

Origin of Product

United States

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